molecular formula C12H12N2O2 B15163166 (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one

(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one

Katalognummer: B15163166
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: FYILOUNFMNWLHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one is a chemical compound that belongs to the class of azepines. Azepines are heterocyclic compounds containing a seven-membered ring with one nitrogen atom. This compound is characterized by the presence of a methoxyimino group and a methyl group attached to the benzo[b]azepine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one typically involves the following steps:

    Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyimino Group: The methoxyimino group can be introduced through a reaction with methoxyamine hydrochloride under basic conditions.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the methoxyimino group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted azepine derivatives.

Wissenschaftliche Forschungsanwendungen

(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The methoxyimino group can form hydrogen bonds with target proteins, affecting their function. The compound may also interact with enzymes involved in metabolic pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one: This is an isomer of the compound with a different configuration of the methoxyimino group.

    3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one: This compound lacks the (Z) configuration, leading to different chemical properties.

    5-Methyl-1H-benzo[b]azepin-2(3H)-one: This compound lacks the methoxyimino group, leading to different reactivity and applications.

Uniqueness

(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one is unique due to its specific configuration and the presence of both the methoxyimino and methyl groups

Eigenschaften

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

3-(methoxyamino)-5-methyl-1-benzazepin-2-one

InChI

InChI=1S/C12H12N2O2/c1-8-7-11(14-16-2)12(15)13-10-6-4-3-5-9(8)10/h3-7H,1-2H3,(H,13,14,15)

InChI-Schlüssel

FYILOUNFMNWLHX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CC=CC2=NC(=O)C(=C1)NOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.